Maltose

Description

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-PICCSMPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018093 |

Source

|

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] |

Source

|

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-79-4, 16984-36-4 |

Source

|

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

102-103 °C |

Source

|

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Chemical Architecture of Maltose: A Comprehensive Technical Guide

This guide provides a detailed exploration of the chemical structure of maltose for researchers, scientists, and professionals in drug development. We will delve into the nuanced structural features of this disaccharide, from its fundamental composition to its three-dimensional conformation, and discuss the analytical techniques pivotal for its characterization.

Introduction: The Significance of this compound

This compound (C₁₂H₂₂O₁₁), also known as malt sugar, is a disaccharide of significant interest in various scientific fields, including biochemistry, food science, and pharmaceutical development.[1][2][3] It is composed of two α-D-glucose units linked together, forming a foundational structure in carbohydrate chemistry.[4][5][6][7] Understanding the precise chemical architecture of this compound is paramount for comprehending its biological roles, its interactions with enzymes, and its applications in various industrial processes.[8][9]

Molecular Composition and Linkage

This compound is systematically named 4-O-(α-D-glucopyranosyl)-D-glucose.[7] This nomenclature precisely describes its composition and the nature of the linkage between the two glucose monomers.

Constituent Monosaccharides

The building blocks of this compound are two molecules of α-D-glucose. Glucose, a six-carbon aldose, is the most abundant monosaccharide and a primary source of energy for living organisms.

The α-1,4 Glycosidic Bond

The two α-D-glucose units in this compound are covalently linked by an α-1,4 glycosidic bond.[1][3][4][6][7] This bond forms between the anomeric carbon (C1) of the first glucose molecule and the hydroxyl group on the fourth carbon (C4) of the second glucose molecule.[5][10] The designation "α" indicates that the bond originates from the anomeric carbon of the first glucose unit in the alpha configuration.

Isomeric Forms: Anomers and Mutarotation

One of the key chemical properties of this compound is its existence as a reducing sugar, which is a direct consequence of its structure.

The Hemiacetal Group and Reducing Properties

The second glucose unit in the this compound molecule retains a free anomeric carbon (C1). This carbon is part of a hemiacetal group, which can open to form a free aldehyde group in aqueous solution.[5][6] The presence of this potential aldehyde group confers reducing properties to this compound, allowing it to react with oxidizing agents such as in Benedict's or Fehling's tests.

α- and β-Anomers

The free anomeric carbon of the second glucose unit can exist in two stereoisomeric forms: the α-anomer and the β-anomer.[11][12] This phenomenon, known as mutarotation, occurs in aqueous solution where the cyclic hemiacetal form is in equilibrium with the open-chain aldehyde form.[12] The interconversion between the α and β anomers results in a change in the specific rotation of a this compound solution over time.

Three-Dimensional Conformation

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape. The conformation of this compound is primarily determined by the rotational freedom around the glycosidic bond.

Torsional Angles of the Glycosidic Linkage

The spatial arrangement of the two glucose rings is defined by two torsional angles, phi (Φ) and psi (Ψ). These angles describe the rotation around the C1-O and O-C4 bonds of the glycosidic linkage, respectively. Computational studies, such as molecular mechanics and molecular dynamics simulations, have been employed to determine the preferred conformations of this compound by identifying the low-energy regions on the (Φ,Ψ) potential energy surface.[2][13][14] These studies reveal that while there is a degree of flexibility, certain conformations are more stable due to factors like steric hindrance and intramolecular hydrogen bonding.

Structural Elucidation: Experimental Protocols

The precise chemical structure of this compound has been elucidated and confirmed through various analytical techniques. The following are detailed protocols for the two primary methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are instrumental in characterizing this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of high-purity this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.

-

Lyophilize the sample once or twice with D₂O to exchange the hydroxyl protons with deuterium, which simplifies the spectrum by removing the broad -OH signals.

-

Transfer the final solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Key signals to identify are the anomeric protons. The anomeric proton of the α-anomer typically appears at a different chemical shift than that of the β-anomer.[6]

-

Acquire a 1D ¹³C NMR spectrum. The anomeric carbons will also show distinct chemical shifts for the α and β anomers.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within each glucose ring, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively. These 2D spectra are crucial for the complete assignment of all proton and carbon signals and for confirming the α-1,4 linkage.

-

-

Data Analysis:

-

Integrate the anomeric proton signals in the ¹H NMR spectrum to determine the relative abundance of the α and β anomers in solution.

-

Analyze the coupling constants (J-values) of the anomeric protons to confirm their configuration (α or β).

-

Use the 2D NMR data to trace the connectivity within and between the two glucose units, thus confirming the α-1,4 glycosidic bond.

-

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

-

Crystallization:

-

Prepare a supersaturated solution of high-purity this compound in a suitable solvent system (e.g., water-ethanol).

-

Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient size and quality. This is often the most challenging step.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters of the model against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

-

-

Structural Analysis:

-

Analyze the final refined structure to determine precise bond lengths, bond angles, and torsional angles.

-

Visualize the three-dimensional structure of this compound in the crystalline state.

-

Industrial Production

This compound is primarily produced on an industrial scale through the enzymatic hydrolysis of starch.[3][4][7][8][15]

Workflow for Industrial this compound Production

-

Liquefaction: Starch slurry is treated with α-amylase at high temperatures to break down the long starch chains into smaller dextrins.

-

Saccharification: The dextrin solution is then treated with β-amylase, which specifically cleaves the α-1,4 glycosidic bonds to produce this compound units. Other enzymes may also be used to achieve the desired sugar profile.

-

Purification: The resulting syrup is filtered to remove impurities, followed by decolorization with activated carbon and deionization using ion-exchange resins.

-

Concentration: The purified this compound syrup is concentrated by evaporation to the desired final concentration.

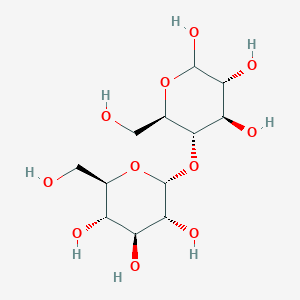

Visualization of the this compound Structure

The following diagram illustrates the chemical structure of β-maltose, highlighting the two α-D-glucose units and the α-1,4 glycosidic bond.

Caption: Chemical structure of β-maltose.

Conclusion

The chemical structure of this compound, defined by its two α-D-glucose units and the characteristic α-1,4 glycosidic bond, gives rise to its unique properties as a reducing sugar capable of mutarotation. Its three-dimensional conformation, governed by the flexibility of the glycosidic linkage, is crucial for its biological function. The detailed structural elucidation of this compound through advanced analytical techniques like NMR and X-ray crystallography continues to provide valuable insights for researchers and industry professionals.

References

-

GeeksforGeeks. (2023-12-19). This compound Formula. Retrieved from [Link]

-

Allied Academies. (2023-09-25). Exploring the chemistry and properties of this compound. Retrieved from [Link]

-

Aakash Institute. This compound Sugar: Formula, Structure, Uses and Digestion. Retrieved from [Link]

-

BYJU'S. This compound Formula. Retrieved from [Link]

-

BYJU'S. This compound Structure. Retrieved from [Link]

-

Wikipedia. This compound. Retrieved from [Link]

-

Allen Career Institute. (2023-11-20). This compound- Structure, Properties,Production and Applications. Retrieved from [Link]

-

Testbook. This compound Formula: Know Structure, Properties, Preparation & Uses. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023-05-16). Are the anomeric hydroxy groups of α-maltose and β-maltose, axial or equatorial, respectively?. Retrieved from [Link]

-

Unacademy. (2023-06-21). This compound Structure. Retrieved from [Link]

-

NIST WebBook. This compound. Retrieved from [Link]

-

Homework.Study.com. Why does this compound have both a and b anomers?. Retrieved from [Link]

- Dowd, M. K., Zeng, J., French, A. D., & Reilly, P. J. (1992). Conformational analysis of the anomeric forms of kojibiose, nigerose, and this compound using MM3.

-

Doing Holdings - Henan Glory. This compound syrup production process. Retrieved from [Link]

-

Novonesis. This compound - Simple sugar for all occasions. Retrieved from [Link]

-

Doing Holdings Co., Ltd. Glucose, this compound and Maltodextrin Production Line. Retrieved from [Link]

-

Magritek. (2018). Polysaccharide chain analysis. Retrieved from [Link]

- Kuttel, M. M., & Naidoo, K. J. (2005). Molecular Dynamics and NMR Study of the α(1→4) and α(1→6) Glycosidic Linkages: this compound and Isothis compound. The Journal of Physical Chemistry B, 109(2), 854-863.

Sources

- 1. This compound Definition, Structure & Function - Lesson | Study.com [study.com]

- 2. Conformational analysis of the anomeric forms of kojibiose, nigerose, and this compound using MM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 4. This compound- Structure, Properties,Production and Applications. [allen.in]

- 5. researchgate.net [researchgate.net]

- 6. magritek.com [magritek.com]

- 7. byjus.com [byjus.com]

- 8. novonesis.com [novonesis.com]

- 9. m.syrupmachine.com [m.syrupmachine.com]

- 10. tandfonline.com [tandfonline.com]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. xdspraydryer.com [xdspraydryer.com]

A Technical Guide to the Synthesis and Metabolism of Maltose in Plants: From Chloroplast Starch to Cytosolic Sucrose

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose, a disaccharide composed of two α-1,4 linked glucose units, occupies a central, albeit transient, role in the carbon economy of most plants.[1] It is not typically stored in large quantities but serves as the primary currency of photosynthetically-fixed carbon exported from chloroplasts during the nocturnal phase. This guide provides a detailed examination of the biochemical pathways governing this compound synthesis, its translocation across the chloroplast envelope, and its subsequent metabolism in the cytosol. We will explore the intricate enzymatic machinery responsible for the degradation of transitory starch—the direct precursor to this compound—and detail the experimental methodologies required to investigate these processes. The narrative emphasizes the causality of each step, providing a robust framework for understanding this critical metabolic nexus.

Introduction: The Pivotal Role of this compound in Diurnal Carbon Partitioning

In photosynthetic plant cells, carbon assimilated during the day is partitioned into two primary pools: sucrose for immediate export to non-photosynthetic tissues, and transitory starch, which is synthesized and stored within the chloroplasts.[2] This starch reserve is systematically degraded during the subsequent night to provide a continuous supply of carbon and energy to sustain metabolism and growth in the absence of light.[3][4][5] The principal product of this nocturnal starch breakdown is this compound.[3] Therefore, the "synthesis" of this compound in this context is fundamentally a catabolic process. Understanding this pathway is crucial, as its regulation ensures the plant's survival and growth through the dark period and has significant implications for biomass and crop yield. The entire process is under tight diurnal and circadian control, ensuring a precise balance between carbon storage and mobilization.[5][6]

The Locus of Synthesis: Starch Degradation within the Chloroplast Stroma

The conversion of the semi-crystalline starch granule into soluble this compound is a multi-step enzymatic cascade that occurs within the chloroplast stroma. This process can be dissected into four key stages.

Stage 1: Granule Surface Phosphorylation - The Initiation Step

The tightly packed, semi-crystalline structure of the starch granule renders it largely inaccessible to hydrolytic enzymes. The initiation of its degradation is therefore critically dependent on phosphorylation of the granule surface, a step that introduces steric hindrance and electrostatic repulsion, disrupting the packing of amylopectin double helices.[2] This process is catalyzed by two distinct dikinases:

-

Glucan, Water Dikinase (GWD): GWD (also known as SEX1 in Arabidopsis) catalyzes the transfer of the β-phosphate from ATP to the C6 position of a glucosyl residue within the amylopectin molecule.[7][8][9]

-

Phosphoglucan, Water Dikinase (PWD): Following GWD action, PWD transfers the β-phosphate of ATP to the C3 position of a glucosyl residue in the now pre-phosphorylated glucan.[7][8][10][11] PWD activity is strictly dependent on the prior action of GWD.[9][10]

Mutants deficient in either GWD or PWD exhibit a starch-excess phenotype, underscoring the absolute requirement of phosphorylation for starch mobilization.[7][10]

Stage 2: Debranching of Amylopectin

Following phosphorylation-induced surface disruption, debranching enzymes gain access to the α-1,6 glycosidic branch points of amylopectin.

-

Isoamylase 3 (ISA3): This debranching enzyme plays a critical role in hydrolyzing the α-1,6 linkages, releasing linearized glucan chains from the amylopectin structure.[2][12][13] This action is essential as the primary hydrolytic enzyme, β-amylase, cannot bypass these branch points.[8]

Stage 3: Hydrolytic Release of this compound

Linear glucan chains are the substrate for β-amylases (BAMs), which are the primary producers of this compound.

-

Beta-Amylase (BAM): Plastidial β-amylases act on the non-reducing end of the glucan chains, catalyzing the hydrolytic cleavage of every second α-1,4 glycosidic bond.[8] This process releases successive units of β-maltose , which is the metabolically active anomer in this pathway.[4]

Stage 4: Metabolism of Malto-oligosaccharides

The action of β-amylase can leave behind short malto-oligosaccharides, such as maltotriose, which it cannot efficiently degrade.[14] These are metabolized by a plastidial disproportionating enzyme.

-

Disproportionating Enzyme 1 (DPE1): DPE1 is an α-1,4 glucanotransferase that "recycles" these small oligosaccharides.[14][8] For example, it can convert two molecules of maltotriose into one molecule of maltopentaose (which can be acted upon again by β-amylase) and one molecule of free glucose.[14][8]

The coordinated action of these enzymes ensures the efficient conversion of insoluble starch into soluble this compound and glucose.

Figure 1: Enzymatic pathway of starch degradation to this compound in the chloroplast.

Translocation: Export of this compound into the Cytosol

The products of starch degradation, primarily this compound and to a lesser extent glucose, are exported from the chloroplast to the cytosol for sucrose synthesis.[2][3][8] This transport is mediated by specific protein transporters located in the inner chloroplast envelope.

-

This compound Exporter 1 (MEX1): This transporter is the predominant route for carbohydrate export from the chloroplast at night.[14][15] The critical nature of MEX1 is demonstrated by the mex1 mutant in Arabidopsis, which is unable to export this compound. This leads to a massive accumulation of both this compound and starch within the chloroplasts, resulting in a stunted, chlorotic phenotype and impaired growth.[15][16][17][18]

-

Plastidic Glucose Translocator (pGlcT): A separate transporter mediates the export of the glucose generated by DPE1 and other minor reactions.[8]

The discovery of MEX1 was a landmark finding, confirming that this compound, not a phosphorylated hexose, is the major form of carbon moved to the cytosol from starch reserves at night.[3][15]

Cytosolic Metabolism: Conversion of this compound to Sucrose Precursors

Once in the cytosol, this compound is not directly hydrolyzed into two glucose molecules as might be expected. Instead, it enters a unique pathway involving a cytosolic glucanotransferase and soluble heteroglycans.

-

Disproportionating Enzyme 2 (DPE2): DPE2 is a cytosolic amylomaltase that is essential for this compound metabolism.[19][20] It catalyzes the transfer of one glucosyl unit from this compound onto a soluble heteroglycan (SHG), releasing the other glucosyl unit as free glucose.[18][20][21] Mutants lacking DPE2 accumulate large amounts of this compound in their leaves, leading to a feedback limitation on starch degradation in the chloroplasts and a dwarf phenotype.[19]

-

Cytosolic α-Glucan Phosphorylase (PHS2): The glucosyl units added to the SHG can be subsequently released as glucose-1-phosphate by the action of this cytosolic phosphorylase.[22]

The glucose and glucose-1-phosphate generated by this pathway then enter the mainstream sucrose biosynthesis pathway, providing the carbon skeletons for transport to sink tissues.

Figure 2: Cytosolic pathway for the conversion of this compound into sucrose precursors.

Experimental Protocols and Data Presentation

Investigating the synthesis and metabolism of this compound requires robust quantitative methods. Below are foundational protocols for assaying key components of the pathway.

Protocol: Assay of β-Amylase Activity

This protocol is based on the Bernfeld (1955) method, which quantifies the this compound produced by measuring the reduction of 3,5-dinitrosalicylic acid (DNS).[23]

Methodology:

-

Enzyme Extraction: Homogenize 100 mg of plant leaf tissue in an ice-cold extraction buffer (e.g., 50 mM sodium acetate, pH 5.0, with 1 mM EDTA and 5 mM β-mercaptoethanol). Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Reaction Setup: In a microcentrifuge tube, combine 100 µL of enzyme extract with 400 µL of a 1% (w/v) soluble starch solution prepared in 0.016 M sodium acetate buffer, pH 4.8.[23] Prepare a blank using extraction buffer instead of enzyme extract.

-

Incubation: Incubate the reaction tubes in a water bath at 25°C for exactly 3 minutes.[23]

-

Stopping the Reaction: At the 3-minute mark, stop the reaction by adding 500 µL of DNS color reagent (1g DNS, 30g sodium potassium tartrate, 20 mL 2N NaOH in 100 mL H₂O).[23]

-

Color Development: Place the tubes in a boiling water bath for 5 minutes. Cool to room temperature.

-

Measurement: Add 4 mL of deionized water, mix, and measure the absorbance at 540 nm against the blank.[23]

-

Quantification: Determine the amount of this compound released using a standard curve prepared with known concentrations of this compound. One unit of activity is defined as the amount of enzyme that releases 1 µmole of this compound per minute under the assay conditions.[23]

Figure 3: Experimental workflow for the β-Amylase (BAM) activity assay.

Data Presentation

Quantitative data from such experiments should be presented clearly. For instance, comparing β-amylase activity in wild-type vs. mutant plants under different conditions.

| Genotype | Treatment | Replicate 1 (U/mg protein) | Replicate 2 (U/mg protein) | Replicate 3 (U/mg protein) | Mean (U/mg protein) | Std. Dev. |

| Wild-Type | Light | 0.52 | 0.55 | 0.53 | 0.53 | 0.015 |

| Wild-Type | Dark | 2.15 | 2.21 | 2.18 | 2.18 | 0.030 |

| bam3 mutant | Light | 0.49 | 0.51 | 0.48 | 0.49 | 0.015 |

| bam3 mutant | Dark | 0.85 | 0.88 | 0.82 | 0.85 | 0.031 |

Table 1: Example data table for β-amylase activity in leaf extracts. The data illustrates the expected upregulation of activity in the dark period in Wild-Type plants and a significant reduction in this upregulation in a hypothetical bam3 mutant.

Conclusion

The synthesis of this compound in plants is a tightly regulated catabolic process that is indispensable for the allocation of fixed carbon. It begins with the enzymatic unlocking of the stored energy in chloroplastic starch granules, a process initiated by specific dikinases. A cascade of debranching and hydrolytic enzymes subsequently liberates β-maltose, which is then actively transported into the cytosol. There, it is metabolized through a unique pathway involving the cytosolic disproportionating enzyme DPE2, ultimately feeding into sucrose biosynthesis. This intricate pathway highlights the elegant solutions evolved by plants to maintain metabolic homeostasis and fuel growth throughout the diurnal cycle. A thorough understanding of these mechanisms is fundamental for research aimed at enhancing plant productivity and resilience.

References

-

Niittylä, T., Messerli, G., Trevisan, M., Chen, J., Smith, A. M., & Zeeman, S. C. (2004). A previously unknown this compound transporter essential for starch degradation in leaves. Science, 303(5654), 87-89. [Link]

-

Chia, T., Thorneycroft, D., Chapple, A., Messerli, G., Chen, J., Zeeman, S. C., & Smith, A. M. (2004). A cytosolic glucosyltransferase is required for conversion of starch to sucrose in Arabidopsis leaves at night. The Plant Journal, 37(6), 853-863. [Link]

-

Lu, Y., & Sharkey, T. D. (2004). The role of amylomaltase in this compound metabolism in the cytosol of photosynthetic cells. Planta, 218(3), 466-473. [Link]

-

Kötting, O., Pusch, K., Tiessen, A., Geigenberger, P., Steup, M., & Ritte, G. (2005). Identification of a novel enzyme required for starch metabolism in Arabidopsis leaves. The phosphoglucan, water dikinase. Plant Physiology, 137(1), 242-252. [Link]

-

National Center for Biotechnology Information. (n.d.). DPE2 disproportionating enzyme 2 [Arabidopsis thaliana (thale cress)]. Gene. [Link]

-

Grokipedia. (2026). Phosphoglucan, water dikinase. [Link]

-

Wikipedia. (n.d.). Starch. [Link]

-

Weise, S. E., Weber, A. P., & Sharkey, T. D. (2004). This compound is the major form of carbon exported from the chloroplast at night. Planta, 218(3), 474-482. [Link]

-

Streb, S., & Zeeman, S. C. (2012). The pathway of starch degradation in chloroplasts. FEBS Letters, 586(19), 3073-3079. [Link]

-

Lu, Y., & Sharkey, T. D. (2006). Role of Cytosolic α-Glucan Phosphorylase in this compound Metabolism and the Comparison of Amylomaltase in Arabidopsis and Escherichia coli. Plant Physiology, 142(3), 882–893. [Link]

-

Wikipedia. (n.d.). Phosphoglucan, water dikinase. [Link]

-

Weise, S. E., Kim, K. S., & Sharkey, T. D. (2005). β-Maltose Is the Metabolically Active Anomer of this compound during Transitory Starch Degradation. Plant Physiology, 138(4), 2262–2269. [Link]

-

Patil, S. (2009). Functional study of Disproportionating Enzyme 2 in the Arabidopsis cold response. SJSU ScholarWorks. [Link]

-

Edner, C., et al. (2007). Glucan, Water Dikinase Activity Stimulates Breakdown of Starch Granules by Plastidial β-Amylases. Plant Physiology, 145(1), 17-28. [Link]

-

Smith, A. M., Zeeman, S. C., & Smith, S. M. (2005). Starch Degradation. Annual Review of Plant Biology, 56, 73-98. [Link]

-

Lu, Y., Gehan, J. P., & Sharkey, T. D. (2005). Daylength and circadian effects on starch degradation and this compound metabolism. Plant Physiology, 138(4), 2280-2291. [Link]

-

Fettke, J. (2008). The metabolism of this compound in Arabidopsis thaliana leaves at night. University of East Anglia. [Link]

-

Weber, A. P. (2005). This compound Biochemistry and Transport in Plant Leaves. OSTI.GOV. [Link]

-

Lu, Y., Gehan, J. P., & Sharkey, T. D. (2005). Daylength and Circadian Effects on Starch Degradation and this compound Metabolism. Plant Physiology, 138(4), 2280-2291. [Link]

-

Stettler, M., Eicke, S., Mettler, T., Huth, U., Streb, S., & Zeeman, S. C. (2009). Blocking the metabolism of starch breakdown products in Arabidopsis leaves triggers chloroplast degradation. Molecular Plant, 2(6), 1233-1246. [Link]

-

Lu, Y., Steichen, J. M., Weise, S. E., & Sharkey, T. D. (2006). Cellular and organ level localization of this compound in this compound-excess Arabidopsis mutants. Plant Physiology, 142(2), 588-598. [Link]

-

Utsumi, Y., et al. (2011). Rice Debranching Enzyme Isoamylase3 Facilitates Starch Metabolism and Affects Plastid Morphogenesis. Plant and Cell Physiology, 52(7), 1148-1162. [Link]

-

Zhang, L., et al. (2024). Simultaneous knockout of cytosolic and plastidial disproportionating enzymes disrupts grain setting and filling in rice. Plant Physiology, 196(2), 1391-1406. [Link]

-

Lloyd, J. R., et al. (2005). Repression of a Novel Isoform of Disproportionating Enzyme (stDPE2) in Potato Leads to Inhibition of Starch Degradation in Leaves. Plant Physiology, 139(2), 999-1010. [Link]

-

Sun, J., et al. (2022). OsDPE2 Regulates Rice Panicle Morphogenesis by Modulating the Content of Starch. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Malinova, I., et al. (2017). Modulation of Starch and this compound Accumulation and of the Chlorotic Phenotype of mex1 by Introducing bam and gwd Mutations. Frontiers in Plant Science, 8, 1269. [Link]

-

Hussain, H., et al. (2003). Three Isoforms of Isoamylase Contribute Different Catalytic Properties for the Debranching of Potato Glucans. The Plant Cell, 15(1), 133-149. [Link]

-

Schilling, N., & Kandler, O. (1982). Characterization of this compound biosynthesis from α-D-glucose-1-phosphate in Spinacia oleracea. L. Planta, 154(1), 87-93. [Link]

-

SSERC. (n.d.). Investigating beta amylase activity in sweet potatoes. [Link]

-

Dumez, S., et al. (2006). Mutants of Arabidopsis Lacking Starch Branching Enzyme II Substitute Plastidial Starch Synthesis by Cytoplasmic this compound Accumulation. The Plant Cell, 18(12), 3443-3457. [Link]

-

Megazyme. (n.d.). beta-amylase - assay procedure (betamyl-3® method). [Link]

-

CD Biosynsis. (n.d.). Beta-Amylase Activity Assay Kit. [Link]

-

Hennen-Bierwagen, T. A., et al. (2012). Distinct Functional Properties of Isoamylase-Type Starch Debranching Enzymes in Monocot and Dicot Leaves. Journal of Biological Chemistry, 287(24), 20387-20399. [Link]

-

Sharkey, T. D. (2004). This compound Biochemistry and Transport in Plant Leaves. UNT Digital Library. [Link]

-

Tappiban, P., et al. (2023). Cassava pullulanase and its synergistic debranching action with isoamylase 3 in starch catabolism. Frontiers in Plant Science, 13, 1083984. [Link]

-

Lu, Y., & Sharkey, T. D. (2006). The Role of Cytosolic -Glucan Phosphorylase in this compound Metabolism and the Comparison of Amylomaltase in Arabidopsis and Escherichia coli. Request PDF. [Link]

-

Rojas, C. M., et al. (2018). Ectopic maltase alleviates dwarf phenotype and improves plant frost tolerance of this compound transporter mutants. Journal of Experimental Botany, 69(15), 3629-3639. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Federoff, N. V., et al. (1979). Regulation of maltase synthesis in Saccharomyces carlsbergensis. Journal of Bacteriology, 137(3), 1159-1164. [Link]

-

LibreTexts Chemistry. (2024). 5.6: Disaccharides - this compound, Lactose, and Sucrose. [Link]

-

Novak, S., et al. (2004). Regulation of this compound Transport and Metabolism in Saccharomyces cerevisiae. Food Technology and Biotechnology, 42(3), 213-219. [Link]

-

Sharkey, T. D. (2008). This compound Biochemistry and Transport in Plant Leaves (Technical Report). OSTI.GOV. [Link]

-

Herold, A., & Lewis, D. H. (1977). Accumulation of this compound during Photosynthesis in Protoplasts Isolated from Spinach Leaves Treated with Mannose. New Phytologist, 79(1), 1-11. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound is the major form of carbon exported from the chloroplast at night - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Maltose Is the Metabolically Active Anomer of this compound during Transitory Starch Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daylength and circadian effects on starch degradation and this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Daylength and Circadian Effects on Starch Degradation and this compound Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Enzyme Required for Starch Metabolism in Arabidopsis Leaves. The Phosphoglucan, Water Dikinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Starch - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Phosphoglucan, water dikinase - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Cassava pullulanase and its synergistic debranching action with isoamylase 3 in starch catabolism [frontiersin.org]

- 14. Starch Degradation - ProQuest [proquest.com]

- 15. A previously unknown this compound transporter essential for starch degradation in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Blocking the metabolism of starch breakdown products in Arabidopsis leaves triggers chloroplast degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ectopic maltase alleviates dwarf phenotype and improves plant frost tolerance of this compound transporter mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of amylomaltase in this compound metabolism in the cytosol of photosynthetic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DPE2 disproportionating enzyme 2 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 21. scholarworks.sjsu.edu [scholarworks.sjsu.edu]

- 22. academic.oup.com [academic.oup.com]

- 23. Amylase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

What is the role of maltose in cellular metabolism?

An In-Depth Technical Guide to the Role of Maltose in Cellular Metabolism

Abstract

This compound, a disaccharide composed of two α-1,4 linked glucose units, serves as a critical carbon and energy source for a vast array of organisms, from bacteria to humans.[1][2] Its metabolic journey is a highly regulated, multi-step process encompassing transport across the cell membrane, intracellular catabolism, and integration into central energy-yielding pathways like glycolysis. The mechanisms governing this compound utilization are paradigm systems for studying gene regulation, active transport, and enzyme kinetics. In prokaryotes such as Escherichia coli, the mal regulon orchestrates a sophisticated ATP-binding cassette (ABC) transport system for this compound uptake.[3] Eukaryotes, including the yeast Saccharomyces cerevisiae, employ a distinct strategy centered on this compound-proton symporters encoded by MAL loci.[4][5] Intracellularly, this compound is primarily cleaved by maltase (an α-glucosidase) into two glucose molecules, or alternatively, by this compound phosphorylase in some bacteria, yielding glucose and glucose-1-phosphate.[6][7] The regulation of these pathways, involving induction by this compound and repression by glucose, ensures metabolic efficiency.[4][8] Dysregulation of this compound metabolism in humans, specifically the deficiency of lysosomal acid alpha-glucosidase, leads to the severe metabolic disorder Pompe disease.[9] Conversely, the efficient utilization of this compound by yeast is fundamental to major industries, including baking and brewing.[10][11] This guide provides a comprehensive examination of the transport, catabolism, and regulation of this compound metabolism, detailing the underlying molecular mechanisms and their broader scientific and clinical significance.

Introduction to this compound

This compound (4-O-α-D-glucopyranosyl-D-glucose), commonly known as malt sugar, is a reducing disaccharide formed via an α(1→4) glycosidic bond between two glucose molecules.[1] It is a key intermediate in the enzymatic breakdown of starch and glycogen, major energy storage polysaccharides in plants and animals, respectively.[12][13] As a result, this compound is a readily available nutrient in diverse environments, from germinating seeds to the mammalian digestive tract.[1][14] The ability to efficiently transport and metabolize this compound is a significant metabolic advantage. Organisms have evolved sophisticated and distinct systems to harness the energy stored within its glycosidic bond, making the study of this compound metabolism a foundational topic in biochemistry, genetics, and industrial biotechnology.

This compound Transport: The Gateway to Metabolism

The initial and often rate-limiting step in this compound metabolism is its transport across the hydrophobic cell membrane.[15] Due to its hydrophilic nature, this compound requires specialized protein transporters. Prokaryotic and eukaryotic systems have evolved convergent solutions to this challenge, primarily through active transport mechanisms.

Prokaryotic Model: The E. coli this compound/Maltodextrin System

Escherichia coli utilizes a well-characterized ATP-binding cassette (ABC) transporter, a component of the mal regulon, for the high-affinity uptake of this compound and larger maltodextrins.[16][17][18] This multi-component system ensures efficient scavenging of these sugars from the environment.

-

Outer Membrane Passage: this compound first diffuses across the outer membrane through the pores of maltoporin (LamB), a specific channel protein.[8][19]

-

Periplasmic Binding: In the periplasm, this compound is bound with high affinity by the soluble this compound Binding Protein (MBP, or MalE).[20][21] This binding event induces a conformational change in MBP, "closing" it around the this compound molecule.[20]

-

Inner Membrane Translocation: The MBP-maltose complex then docks with the inner membrane transporter MalFGK₂.[19] MalF and MalG are the transmembrane subunits that form the translocation channel, while two copies of the MalK subunit are peripherally associated on the cytoplasmic side.[20] The interaction of the closed MBP-maltose complex with MalFGK₂ triggers the ATPase activity of the MalK subunits.[21] The energy released from ATP hydrolysis drives a conformational change in the transporter, opening the channel to the cytoplasm and releasing the this compound.[20][22]

Eukaryotic Model: The S. cerevisiae this compound-Proton Symporter

The yeast Saccharomyces cerevisiae, crucial for baking and brewing, relies on active transport via this compound-proton symporters.[11] The genetics of this system are governed by five unlinked MAL loci (MAL1, MAL2, MAL3, MAL4, MAL6).[4][5]

Each active MAL locus typically contains three genes:

-

MALx1 : Encodes the this compound permease (transporter).[10]

-

MALx2 : Encodes the intracellular maltase enzyme.[10]

-

MALx3 : Encodes a positive regulatory protein that activates transcription of MALx1 and MALx2 in the presence of this compound.[10]

The transport mechanism is a symport system where a molecule of this compound and a proton (H⁺) are co-transported into the cell.[11][23] This process is driven by the electrochemical proton gradient across the plasma membrane, which is maintained by the plasma membrane H⁺-ATPase.[23] Consequently, for every molecule of this compound imported, one molecule of ATP is consumed to pump the co-transported proton back out, maintaining pH homeostasis.[11][24] Yeast cells exhibit both high-affinity (Km ≈ 4-5 mM) and low-affinity (Km ≈ 70 mM) transport systems, allowing them to adapt to varying external this compound concentrations.[5][15]

Regulation of this compound Metabolism

To prevent wasteful synthesis of transport and catabolic proteins, this compound metabolic pathways are tightly regulated, typically being induced by this compound and repressed by the presence of more readily metabolized sugars like glucose.

The E. coli mal Regulon: A Model of Positive Control

The E. coli this compound system is a classic example of positive gene regulation. [18]* Activation: Transcription of the mal genes is dependent on the activator protein MalT. [8][25]MalT is activated by binding to ATP and the true inducer of the system, maltotriose (a trisaccharide of glucose), which is formed as an intermediate during maltodextrin metabolism. [3][8][25]* Catabolite Repression: The expression of malT itself, as well as some mal operons, is subject to catabolite repression. [8][25]In the absence of glucose, high levels of cyclic AMP (cAMP) allow the cAMP receptor protein (CAP) to bind to promoter regions and stimulate transcription. [25][26]* Feedback Regulation: The MalK subunit of the ABC transporter acts as a negative regulator, directly inhibiting MalT activity when the transporter is not actively importing substrate. [16][25]This ensures that the mal genes are not expressed unnecessarily.

The S. cerevisiae MAL Loci: Induction and Repression

This compound metabolism in yeast is controlled by three primary mechanisms: induction, glucose repression, and glucose inactivation. [4][5][27]* Induction: The presence of this compound in the growth medium is necessary to induce the synthesis of maltase and the this compound permease. [5]This is mediated by the Malx3 regulatory protein, which binds to promoter regions and activates transcription of the MALx1 and MALx2 genes. [4][5][27]* Glucose Repression: When glucose is available, it is the preferred carbon source. Glucose represses the transcription of both the structural and regulatory MAL genes, preventing the synthesis of the this compound utilization machinery. [4][5]* Catabolite Inactivation: In addition to repressing synthesis, the addition of glucose to this compound-growing cells triggers the rapid inactivation and degradation of existing this compound permease proteins. [4][5]This process involves ubiquitination of the transporter, followed by its endocytosis and degradation in the vacuole, effectively shutting down this compound uptake within about 90 minutes. [5][28]

Clinical and Industrial Significance

Human Health: Pompe Disease (Glycogen Storage Disease Type II)

A critical human homolog of maltase is the lysosomal enzyme acid alpha-glucosidase (GAA). A deficiency in this enzyme, caused by mutations in the GAA gene, leads to Pompe disease, a rare and often fatal autosomal recessive metabolic disorder. [9][29][30]In the absence of functional GAA, glycogen accumulates within the lysosomes of cells, particularly in heart and skeletal muscle tissues, leading to cellular damage. [9][29][31]This results in progressive muscle weakness, respiratory distress, and, in the severe infantile-onset form, massive cardiomegaly and heart failure. [9][29]The primary treatment for Pompe disease is enzyme replacement therapy (ERT), which involves regular intravenous infusions of a recombinant human GAA enzyme. [31]

| Parameter | Infantile-Onset Pompe Disease (IOPD) | Late-Onset Pompe Disease (LOPD) |

|---|---|---|

| Age of Onset | First few months of life [9] | Late infancy to adulthood |

| GAA Enzyme Activity | <1% of normal | 1-40% of normal |

| Key Symptoms | Severe muscle weakness (hypotonia), cardiomegaly, respiratory failure [9][29] | Progressive limb-girdle muscle weakness, respiratory insufficiency [9] |

| Prognosis (untreated) | Death typically within the first year [31]| Gradual progression, eventual respiratory failure is common cause of death [29]|

Industrial Biotechnology

This compound metabolism is central to several major industries.

-

Brewing and Baking: In brewing wort and bread dough, this compound derived from starch hydrolysis is the most abundant fermentable sugar. [10][11]The efficiency with which a given yeast strain can transport and ferment this compound is a critical determinant of fermentation speed and final product quality. [10]* Biofuel Production: Starch from crops like corn is a major feedstock for bioethanol production. The enzymatic breakdown of this starch yields this compound and glucose, which are then fermented by yeast. Engineering yeast strains for more efficient and rapid this compound utilization is an area of active research.

-

Enzymatic Synthesis: The reversible nature of the this compound phosphorylase reaction is exploited for the chemoenzymatic synthesis of valuable oligosaccharides. [32][33][34]By providing glucose-1-phosphate and various acceptor molecules, novel disaccharides and glycosides with potential applications as prebiotics or functional food ingredients can be produced. [34]

Key Experimental Methodologies

The study of this compound metabolism relies on a set of core biochemical assays to quantify transport and enzyme activity.

Protocol 1: Assay of this compound Transport Activity in Yeast

This protocol measures this compound transport by monitoring the co-transport of protons, which causes a measurable change in the pH of the external medium. [11]

-

Cell Preparation: Grow yeast cells to mid-log phase in a defined medium containing a non-repressing carbon source (e.g., ethanol) to de-repress the MAL genes. Induce the system by adding this compound for 2-4 hours.

-

Harvesting and Washing: Harvest cells by centrifugation, wash them twice with ice-cold, distilled water, and resuspend them to a high density (e.g., 20-30 mg dry weight/mL) in water. Keep the cell suspension on ice.

-

Assay Setup: In a thermostatted vessel with a magnetic stirrer, add 5 mL of distilled water. Allow the temperature to equilibrate to 30°C.

-

pH Measurement: Insert a calibrated pH electrode connected to a recording device.

-

Initiation of Assay: Add a small volume (e.g., 100-200 µL) of the concentrated cell suspension to the vessel. The pH will typically stabilize after a brief period of metabolic proton extrusion.

-

Substrate Addition: Add a concentrated solution of this compound to achieve the desired final concentration (e.g., 5-20 mM).

-

Data Recording: Record the initial rate of the decrease in extracellular pH. The initial rate of proton uptake is stoichiometric with this compound uptake. [11]8. Calculation: Convert the rate of pH change to the rate of H⁺ uptake (nmol H⁺/min/mg dry weight) using the known buffering capacity of the cell suspension.

Protocol 2: In Vitro Assay of Maltase (α-Glucosidase) Activity

This method uses a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow product upon cleavage, allowing for spectrophotometric quantification.

-

Preparation of Cell-Free Extract: Harvest yeast cells or bacteria and resuspend in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0). Lyse the cells using methods like glass bead beating (for yeast) or sonication (for bacteria).

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris. The supernatant is the cell-free extract.

-

Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).

-

Reaction Setup: In a microcentrifuge tube, pre-warm 450 µL of assay buffer (e.g., 50 mM sodium phosphate, pH 6.8) to 30°C.

-

Initiation of Reaction: Add 25 µL of the cell-free extract to the buffer. Start the reaction by adding 25 µL of a 20 mM pNPG solution (in the same buffer). Mix gently.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stopping the Reaction: Terminate the reaction by adding a large volume of a high-pH stop solution (e.g., 1 mL of 1 M sodium carbonate). This stops the enzyme and develops the yellow color of the p-nitrophenolate ion.

-

Measurement: Measure the absorbance of the solution at 405 nm (A₄₀₅) using a spectrophotometer.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of p-nitrophenol under alkaline conditions (18,500 M⁻¹cm⁻¹). One unit (U) of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Conclusion and Future Perspectives

The metabolism of this compound is a cornerstone of cellular bioenergetics and a powerful model for fundamental biological research. From the intricate protein machinery of the E. coli ABC transporter to the finely tuned regulatory networks in yeast, these systems have provided invaluable insights into molecular transport, enzyme catalysis, and gene regulation. The clinical relevance is profound, as highlighted by the devastating consequences of acid maltase deficiency in Pompe disease, where research continues to focus on improving enzyme replacement therapies and exploring gene therapy approaches. In the industrial sphere, optimizing this compound transport and fermentation remains a key objective for enhancing the efficiency of brewing, baking, and biofuel production. Future research will likely focus on the structural biology of transport complexes, engineering of novel enzymatic activities for biocatalysis, and systems-level understanding of how this compound metabolism is integrated with the broader cellular metabolic network.

References

-

M-CSA. (n.d.). This compound phosphorylase. M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Novak, S., Zechner-Krpan, V., & Marić, V. (2004). Regulation of this compound Transport and Metabolism in Saccharomyces cerevisiae. Food Technology and Biotechnology, 42(3), 213–218. Retrieved from [Link]

-

Wikipedia. (2024). Maltase. In Wikipedia. Retrieved from [Link]

-

Jiang, H., et al. (2000). Regulation of this compound utilization in Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway. Yeast, 16(10), 947-57. Retrieved from [Link]

-

Boos, W., & Shuman, H. (1998). This compound/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation. Microbiology and Molecular Biology Reviews, 62(1), 204–229. Retrieved from [Link]

-

Wikipedia. (2024). Glycogen storage disease type II. In Wikipedia. Retrieved from [Link]

-

GSD-Help. (2025). Type II Glycogen Storage Disease. GSD-Help. Retrieved from [Link]

-

Novak, S., Zechner-Krpan, V., & Marić, V. (2004). Regulation of this compound Transport and Metabolism in Saccharomyces cerevisiae. Food Technology and Biotechnology. Retrieved from [Link]

-

Hirschhorn, R., & Reuser, A. J. (2000). Acid alpha-glucosidase deficiency (glycogenosis type II, Pompe disease). The FASEB Journal, 14(10), 1277-86. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Glycogen storage disease type II – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Nihira, T., et al. (2019). Biochemical characteristics of this compound phosphorylase MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme. Bioscience, Biotechnology, and Biochemistry, 83(10), 1936-1945. Retrieved from [Link]

-

Lu, Y., & Sharkey, T. D. (2006). The importance of this compound in transitory starch breakdown. Plant, Cell & Environment, 29(3), 353-66. Retrieved from [Link]

-

Muscular Dystrophy Association. (n.d.). Glycogen Storage Disease Type II (GSD2, Pompe Disease). MD Searchlight. Retrieved from [Link]

-

Boos, W., & Shuman, H. (1998). This compound/maltodextrin system of Escherichia coli: transport, metabolism, and regulation. Microbiology and Molecular Biology Reviews, 62(1), 204-29. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Which enzyme breaks down this compound?. Retrieved from [Link]

-

Boos, W., & Shuman, H. (1998). This compound/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation. Microbiology and Molecular Biology Reviews, 62(1), 204–229. Retrieved from [Link]

-

Dippel, R., & Boos, W. (2005). Network Regulation of the Escherichia coli this compound System. Horizon Bioscience. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of glucose and this compound transport in S. cerevisiae. Retrieved from [Link]

-

Okada, H., & Halvorson, H. O. (1963). COMPARISON OF THE ACTIVE TRANSPORT SYSTEMS FOR α-THIOETHYL-d-GLUCOPYRANOSIDE AND this compound IN SACCHAROMYCES CEREVISIAE. Journal of Bacteriology, 86(5), 966–970. Retrieved from [Link]

-

Wikipedia. (2023). Mal regulon. In Wikipedia. Retrieved from [Link]

-

Chen, J. (2007). Binding protein-dependent uptake of this compound into cells via an ATP-binding cassette transporter. Structure (London, England: 1993), 15(9), 1023–1025. Retrieved from [Link]

-

Dippel, R., & Boos, W. (2005). Network regulation of the Escherichia coli this compound system. Journal of bacteriology, 187(24), 8322–8331. Retrieved from [Link]

-

Dean, D. A., Hor, L. I., & Shuman, H. A. (1992). Mechanism of this compound transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins. Molecular microbiology, 6(5), 681–689. Retrieved from [Link]

-

Dippel, R., & Boos, W. (2005). The Maltodextrin System of Escherichia coli: Metabolism and Transport. Journal of bacteriology, 187(24), 8322–8331. Retrieved from [Link]

-

Oldham, M. L., & Chen, J. (2011). Structural basis for substrate specificity in the Escherichia coli this compound transport system. Proceedings of the National Academy of Sciences of the United States of America, 108(44), 18018–18023. Retrieved from [Link]

-

Britannica. (2026). Maltase. In Encyclopædia Britannica. Retrieved from [Link]

-

Gold, A. M., & Osber, M. (1971). Substrate-induced activation of this compound phosphorylase: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity. Archives of biochemistry and biophysics, 147(2), 706–712. Retrieved from [Link]

-

BAKERpedia. (n.d.). Maltase. Retrieved from [Link]

-

Dietvorst, J., et al. (2005). Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease. Applied and Environmental Microbiology, 71(11), 6949–6957. Retrieved from [Link]

-

Learn Microbiology. (2020, October 8). This compound Uptake mechanism| Shock sensitive Active Transport system in Gram-negative bacteria [Video]. YouTube. Retrieved from [Link]

-

Therascience. (n.d.). Maltase. Retrieved from [Link]

-

Crow, R. R., Kumar, S., & Varela, M. F. (2012). This compound Chemistry and Biochemistry. In V. R. Preedy (Ed.), Dietary Sugars: Chemistry, Analysis, Function and Effects (pp. 101-114). The Royal Society of Chemistry. Retrieved from [Link]

-

Papapetridis, I., et al. (2022). A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, Sucrose, and this compound Under Dynamic Feast/Famine Conditions. Frontiers in Bioengineering and Biotechnology, 10, 868352. Retrieved from [Link]

-

Vidgren, V., & Gibson, B. (2018). This compound and Maltotriose Transporters in Brewer's Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity. Journal of the American Society of Brewing Chemists, 76(4), 225-233. Retrieved from [Link]

-

Saccharomyces Genome Database. (n.d.). This compound metabolic process. Retrieved from [Link]

-

Jansen, M. L., et al. (2004). Prolonged this compound-Limited Cultivation of Saccharomyces cerevisiae Selects for Cells with Improved this compound Affinity and Hypersensitivity. Applied and Environmental Microbiology, 70(4), 1956–1963. Retrieved from [Link]

-

Wikipedia. (2023). This compound phosphorylase. In Wikipedia. Retrieved from [Link]

-

Stambuk, B. U., et al. (2000). Kinetics of active α-glucoside transport in Saccharomyces cerevisiae. FEMS Yeast Research, 1(1), 67-73. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound and maltotriose active transport and hydrolysis by yeast strains. Retrieved from [Link]

-

Novak, S., Zechner-Krpan, V., & Marić, V. (2004). Regulation of this compound Transport and Metabolism in Saccharomyces cerevisiae. Food Technology and Biotechnology. Retrieved from [Link]

-

Alves, S. L. Jr., et al. (2007). This compound and maltotriose active transport and fermentation by Saccharomyces cerevisiae. Journal of the American Society of Brewing Chemists, 65(2), 89-96. Retrieved from [Link]

-

Wikipedia. (2024). This compound. In Wikipedia. Retrieved from [Link]

-

LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates. Retrieved from [Link]

-

Medcrine. (2024, November 6). Discussion on Maltase Enzyme and it's Role in Digestion ; Definition, Source, Location, Importance [Video]. YouTube. Retrieved from [Link]

-

van der Hoek, S. A., et al. (2019). This compound accumulation-induced cell death in Saccharomyces cerevisiae. FEMS yeast research, 19(6), foz056. Retrieved from [Link]

-

van der Hoek, S. A., et al. (2019). This compound accumulation-induced cell death in Saccharomyces cerevisiae. FEMS Yeast Research, 19(6). Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lndcollege.co.in [lndcollege.co.in]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. ftb.com.hr [ftb.com.hr]

- 6. Maltase - Wikipedia [en.wikipedia.org]

- 7. This compound phosphorylase - Wikipedia [en.wikipedia.org]

- 8. caister.com [caister.com]

- 9. Glycogen storage disease type II - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Prolonged this compound-Limited Cultivation of Saccharomyces cerevisiae Selects for Cells with Improved this compound Affinity and Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maltase | Glycoside Hydrolase, Digestive Enzyme, Carbohydrates | Britannica [britannica.com]

- 13. This compound metabolic process | SGD [yeastgenome.org]

- 14. books.rsc.org [books.rsc.org]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound/maltodextrin system of Escherichia coli: transport, metabolism, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mal regulon - Wikipedia [en.wikipedia.org]

- 19. pnas.org [pnas.org]

- 20. Binding protein-dependent uptake of this compound into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of this compound transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, Sucrose, and this compound Under Dynamic Feast/Famine Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Network regulation of the Escherichia coli this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ftb.com.hr [ftb.com.hr]

- 28. This compound accumulation-induced cell death in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Type II - Association for Glycogen Storage Disease [agsdus.org]

- 30. mdsearchlight.com [mdsearchlight.com]

- 31. taylorandfrancis.com [taylorandfrancis.com]

- 32. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. tandfonline.com [tandfonline.com]

The Isolation of Maltose: A Technical Guide from Historical Discovery to Modern Practice

This guide provides a comprehensive overview of the discovery, history, and methodologies for the isolation of maltose. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational 19th-century experiments and contrasts them with contemporary enzymatic and analytical techniques. The content is structured to provide not only procedural steps but also the scientific rationale behind these methods, ensuring a deep understanding of the principles of this compound isolation.

Section 1: The Dawn of a New Sugar - Historical Context and Discovery

The story of this compound is intrinsically linked to the scientific and industrial advancements of the 19th century. A period marked by a burgeoning understanding of organic chemistry and a demand for alternative sugar sources, particularly in Europe due to shortages of cane sugar, set the stage for the discovery of new carbohydrates.[1][2]

French chemist Augustin-Pierre Dubrunfaut is credited with the initial discovery of this compound in 1847.[3] While studying the enzymatic action of diastase (an enzyme complex found in malt) on starch, he isolated a sugar that he named "sucre de malt" (malt sugar).[4] Dubrunfaut's discovery, however, was not widely recognized by the scientific community at the time.

It was not until 1872 that the Irish chemist and brewer Cornelius O'Sullivan independently confirmed Dubrunfaut's findings and further characterized the sugar, giving it the name "this compound" by combining "malt" with the "-ose" suffix used for sugars.[5][6] O'Sullivan's meticulous work, detailed in his papers to the Chemical Society, solidified the existence and distinct chemical nature of this compound.[5] His research laid the groundwork for understanding the enzymatic breakdown of starch, a process fundamental to brewing and other industrial applications.

Section 2: Foundational Methodologies - A Glimpse into 19th-Century Isolation Techniques

Reconstructed 19th-Century Protocol for this compound Isolation

This reconstructed protocol is based on the known principles and available materials of the mid-to-late 19th century. The causality behind each step reflects the empirical understanding of the time.

Objective: To isolate crystalline this compound from starch using a malt extract.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. The successful crystallization of a sugar with distinct properties from glucose and starch would have served as the primary validation of the procedure in the 19th century.

Methodology:

-

Preparation of the Diastase Extract (Malt Infusion):

-

Rationale: To obtain the active enzymatic agent (diastase) responsible for starch conversion. Malted barley was the known source of this "ferment."

-

Procedure:

-

Take a quantity of pale malted barley and grind it into a coarse flour.

-

Create an infusion by mixing the ground malt with a moderate amount of lukewarm water (approximately 40-50°C).

-

Allow the mixture to stand for several hours to extract the diastase.

-

Filter the mixture through a fine cloth or paper to obtain a clear, enzymatically active liquid – the malt extract.

-

-

-

Saccharification of Starch:

-

Rationale: To enzymatically hydrolyze the starch into its constituent sugars, primarily this compound.

-

Procedure:

-

Prepare a starch paste by heating a suspension of potato or wheat starch in water until it gelatinizes.

-

Cool the starch paste to a temperature of 60-65°C. This temperature was empirically found to be optimal for diastase activity.

-

Add the prepared malt extract to the starch paste and maintain the temperature.

-

The progress of the reaction would be monitored by the liquefaction of the paste and the development of a sweet taste. The reaction would typically proceed for several hours.

-

-

-

Purification and Concentration:

-

Rationale: To remove impurities such as proteins, dextrins, and other byproducts of the enzymatic reaction.

-

Procedure:

-

Once the saccharification is deemed complete, boil the solution to denature and precipitate the enzymes and other proteins.

-

Filter the hot solution to remove the precipitated solids.

-

The resulting clear, sweet liquid is then concentrated by evaporation over a water bath to a thick syrup.

-

-

-

Crystallization:

-

Rationale: To isolate the this compound in a solid, crystalline form, which was a key method for purifying organic compounds.

-

Procedure:

-

Allow the concentrated syrup to cool slowly and stand undisturbed for an extended period, possibly days or weeks.

-

The formation of crystals would be observed. The process could be encouraged by "seeding" with a previously obtained crystal.

-

The crystals would be separated from the remaining liquid (mother liquor) by filtration or decantation.

-

The crystals could be washed with a small amount of aqueous alcohol to remove adhering syrup and then dried.

-

-

Section 3: The Modern Era - High-Purity this compound Production

Contemporary methods for this compound isolation are highly refined, employing purified enzymes and sophisticated purification and analytical techniques to achieve high yields and purity. The following protocol outlines a typical modern laboratory-scale procedure.

Modern Laboratory Protocol for High-Purity this compound Production

Objective: To produce high-purity crystalline this compound from starch using a multi-enzyme system.

Pillar of Trustworthiness: This protocol incorporates in-process controls and utilizes modern analytical techniques (e.g., HPLC) for the validation of purity and yield.

Methodology:

-

Starch Liquefaction:

-

Rationale: To partially hydrolyze the starch into smaller dextrins, reducing the viscosity of the solution and preparing it for saccharification.

-

Procedure:

-

Prepare a 20-30% (w/v) slurry of soluble starch in a buffered solution (e.g., 20 mM sodium phosphate, pH 6.9, containing 5 mM NaCl and 0.5 mM CaCl₂).

-

Add a thermostable α-amylase (e.g., from Bacillus licheniformis) at a concentration of approximately 0.1% (v/v) of the starch solution.

-

Heat the slurry to 90-95°C and maintain for 15-30 minutes with gentle stirring. This process rapidly reduces the viscosity.

-

-

-

Saccharification:

-

Rationale: To convert the dextrins into this compound using specific enzymes. The use of a debranching enzyme increases the final this compound yield.

-

Procedure:

-

Cool the liquefied starch solution to 55-60°C and adjust the pH to 5.0-5.5.

-

Add β-amylase (e.g., from barley or soybean) and a debranching enzyme such as pullulanase. The typical enzyme concentration would be in the range of 0.1-0.2% (v/v).

-

Incubate the mixture for 24-48 hours with gentle agitation.

-

-

-

Enzyme Inactivation and Clarification:

-

Rationale: To stop the enzymatic reaction and remove precipitated proteins.

-

Procedure:

-

Heat the solution to 95-100°C for 10-15 minutes to inactivate the enzymes.

-

Cool the solution and centrifuge at high speed (e.g., 10,000 x g for 20 minutes) to pellet the precipitated proteins and any remaining insoluble material.

-

Decant the clear supernatant.

-

-

-

Decolorization and Deionization:

-

Rationale: To remove colored impurities and ions that can interfere with crystallization and affect the final purity.

-

Procedure:

-

Add activated charcoal (approximately 1-2% w/v) to the supernatant, stir for 30-60 minutes at room temperature, and then remove the charcoal by filtration.

-

Pass the decolorized solution through a column of a strong acid cation exchange resin followed by a column of a weak base anion exchange resin.

-

-

-

Concentration and Crystallization:

-

Rationale: To concentrate the purified this compound solution to induce crystallization.

-

Procedure:

-

Concentrate the deionized this compound solution under reduced pressure using a rotary evaporator to a final concentration of 70-80% (w/v).

-

Transfer the concentrated syrup to a crystallizing dish, add seed crystals of pure this compound, and allow it to cool slowly to room temperature.

-

Further cooling to 4°C can enhance crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Quantitative Analysis and Purity Assessment

The purity of the isolated this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

-

Column: A carbohydrate analysis column (e.g., an amino-propyl bonded silica column or a ligand-exchange column).

-

Mobile Phase: Acetonitrile/water gradient.

-

Detector: Refractive Index Detector (RID).

-

Standard: A certified this compound standard is used for quantification.

Section 4: Visualizing the Process

To better illustrate the core concepts and workflows, the following diagrams are provided.

Caption: Enzymatic hydrolysis of starch to this compound.

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. The History of this compound-active Disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Augustin-Pierre Dubrunfaut - Wikipedia [en.wikipedia.org]

- 4. The malting and the mystery of diastases - Beer Studies [beer-studies.com]

- 5. Cornelius O'Sullivan - Wikipedia [en.wikipedia.org]

- 6. XXII. On this compound - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 7. shodexhplc.com [shodexhplc.com]

- 8. shodex.com [shodex.com]

- 9. books.rsc.org [books.rsc.org]

- 10. helixchrom.com [helixchrom.com]

Maltose: A Disaccharide Building Block for Scientific and Industrial Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose, a disaccharide composed of two α-D-glucose units, serves as a fundamental building block in a vast array of biological and industrial processes. This guide provides a comprehensive technical overview of this compound, delving into its core biochemical properties, its multifaceted roles in various scientific disciplines, and its applications as a versatile platform for chemical synthesis and drug development. From its function as a key intermediate in starch metabolism to its utility in fermentation, food science, and biotechnology, this document offers a detailed exploration of the science underpinning the significance of this compound. We will examine its structure, the nature of its glycosidic bond, its reducing properties, and the enzymatic mechanisms that govern its synthesis and degradation. Furthermore, this guide will present detailed protocols and methodologies for the analysis and application of this compound, providing researchers and professionals with the practical knowledge to harness its potential.

Introduction: The Fundamental Nature of this compound

This compound, also known as malt sugar, is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1][2][3] It is formed by the condensation of two glucose molecules linked by an α(1→4) glycosidic bond.[4][5][6] This linkage is crucial to its structure and function, distinguishing it from other disaccharides like sucrose and lactose.[5] this compound is found naturally in germinating grains, such as barley, and is a key intermediate in the digestion of starch in animals.[1][2][7] Its unique properties, including its role as a reducing sugar and its specific enzymatic hydrolysis, make it a molecule of significant interest in both fundamental research and applied sciences.

Structural Elucidation and Physicochemical Properties